A Comprehensive Technical Guide to 5-Bromo-4-fluoro-2-nitrobenzaldehyde
A Comprehensive Technical Guide to 5-Bromo-4-fluoro-2-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-fluoro-2-nitrobenzaldehyde is a key organic compound with significant applications in medicinal chemistry and materials science. Its unique molecular architecture, featuring a trifunctionalized benzene ring with bromo, fluoro, and nitro groups, along with a reactive aldehyde moiety, makes it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
The distinct arrangement of functional groups in 5-Bromo-4-fluoro-2-nitrobenzaldehyde governs its physical and chemical behavior. A summary of its key properties is presented below:
| Property | Value | Source |
| CAS Number | 213382-45-7 | [1] |
| Molecular Formula | C₇H₃BrFNO₃ | N/A |
| Molecular Weight | 248.01 g/mol | N/A |
| Appearance | Likely a solid, given related structures | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde
A general method for preparing o-nitrobenzaldehydes is the Kröhnke reaction, which involves the reaction of a benzyl halide with pyridine, followed by treatment with p-nitrosodimethylaniline and subsequent hydrolysis.[2] Another common approach is the oxidation of the corresponding nitrotoluene.
A more direct route to fluorinated nitroaromatics can be achieved through nucleophilic aromatic substitution (the Halex process), where a chloro or nitro group is displaced by fluoride. For instance, the synthesis of 5-fluoro-2-nitrobenzaldehyde can be accomplished by reacting 5-chloro-2-nitrobenzaldehyde with an alkali metal fluoride in a polar aprotic solvent.[3]
Conceptual Synthetic Workflow:
The following diagram illustrates a conceptual pathway for the synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde, starting from a plausible precursor.
Caption: Conceptual synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde.
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and purity assessment of 5-Bromo-4-fluoro-2-nitrobenzaldehyde. While specific spectral data for this compound is not available in the search results, a predictive analysis based on the spectroscopy of analogous compounds like 5-Bromo-2-nitrobenzaldehyde can be made.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing nitro group and the electronegative fluorine and bromine atoms. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon atoms attached to the fluorine and bromine will show characteristic splitting patterns and chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
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C=O stretch (aldehyde): A strong absorption band around 1700-1720 cm⁻¹.
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N-O stretch (nitro group): Two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
-
C-F stretch: An absorption band in the region of 1000-1400 cm⁻¹.
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C-Br stretch: An absorption band in the lower frequency region of the spectrum.
-
C-H stretch (aromatic): Absorption bands above 3000 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). Fragmentation patterns will likely involve the loss of the nitro group, the aldehyde group, and the halogen atoms.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated and nitro-substituted benzaldehydes are valuable building blocks in the synthesis of pharmaceuticals. The presence of fluorine can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to an amino group, which is a common feature in many bioactive molecules.
Derivatives of structurally similar compounds, such as 5-bromo-3-fluoro-2-hydroxybenzaldehyde, have shown potential as antimicrobial and anticancer agents.[5][6] Schiff bases derived from such aldehydes have been a particular focus of research, with their biological activity often enhanced upon coordination with metal ions.[7]
Potential Drug Development Workflow:
The following diagram illustrates how 5-Bromo-4-fluoro-2-nitrobenzaldehyde could be utilized in a drug discovery pipeline.
Caption: Drug discovery workflow utilizing 5-Bromo-4-fluoro-2-nitrobenzaldehyde.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 5-Bromo-4-fluoro-2-nitrobenzaldehyde. Based on the safety information for related compounds like 5-Bromo-2-fluorobenzaldehyde, it may cause skin and eye irritation and may be harmful if inhaled.[8] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
5-Bromo-4-fluoro-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of reactive sites allows for the creation of diverse molecular libraries for biological screening. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in advancing medicinal chemistry and materials science.
References
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PubChem. 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]
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MySkinRecipes. 5-bromo-2-fluoro-4-hydroxybenzaldehyde. [Link]
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DC Fine Chemicals. 5-Fluoro-2-nitrobenzaldehyde. [Link]
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Organic Syntheses. o-NITROBENZALDEHYDE. [Link]
- Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 5-Fluoro-2-nitrobenzaldehyde. [Link]
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MDPI. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]
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NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
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PrepChem.com. Preparation of 4-nitrobenzaldehyde. [Link]
Sources
- 1. 5-bromo-4-fluoro-2-nitrobenzaldehyde CAS#: 213382-45-7 [m.chemicalbook.com]
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- 3. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]
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